molecular formula C9H10BrNO2 B14120667 Methyl 2-(2-amino-5-bromophenyl)acetate CAS No. 1261618-73-8

Methyl 2-(2-amino-5-bromophenyl)acetate

Cat. No.: B14120667
CAS No.: 1261618-73-8
M. Wt: 244.08 g/mol
InChI Key: QYJYQICNXUBBGG-UHFFFAOYSA-N
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Description

Methyl 2-(2-amino-5-bromophenyl)acetate is an organic compound with the molecular formula C9H10BrNO2. This compound is characterized by the presence of an amino group, a bromine atom, and a methyl ester group attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-amino-5-bromophenyl)acetate typically involves the bromination of methyl 2-phenylacetate followed by the introduction of an amino group. One common method is the bromination of methyl 2-phenylacetate using bromine in the presence of a catalyst such as iron(III) bromide. The resulting methyl 2-(2-bromophenyl)acetate is then subjected to a nucleophilic substitution reaction with ammonia or an amine to introduce the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-amino-5-bromophenyl)acetate undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium thiolate (NaS).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-amino-5-bromophenyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-amino-5-bromophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations in the body, further influencing its activity.

Comparison with Similar Compounds

Methyl 2-(2-amino-5-bromophenyl)acetate can be compared with other similar compounds such as:

    Methyl 2-(2-bromophenyl)acetate: Lacks the amino group, making it less versatile in biochemical applications.

    Methyl 2-(2-amino-4-bromophenyl)acetate: The position of the bromine atom is different, which can affect its reactivity and interactions.

    Methyl 2-(2-amino-5-chlorophenyl)acetate: Contains a chlorine atom instead of bromine, which can influence its chemical properties and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research.

Properties

CAS No.

1261618-73-8

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

methyl 2-(2-amino-5-bromophenyl)acetate

InChI

InChI=1S/C9H10BrNO2/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4H,5,11H2,1H3

InChI Key

QYJYQICNXUBBGG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)Br)N

Origin of Product

United States

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